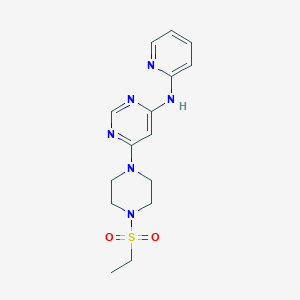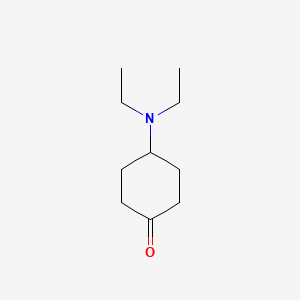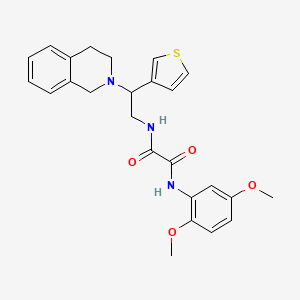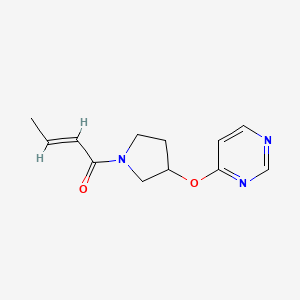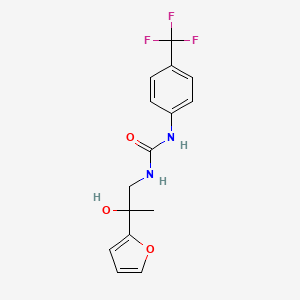
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a furan ring, which is a heterocyclic compound with a five-membered ring structure consisting of four carbon atoms and one oxygen atom . It also has a trifluoromethyl group attached to a phenyl ring, which is known to play an important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan ring, followed by the introduction of the trifluoromethyl group. The trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of compounds containing trifluoromethyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring and the trifluoromethyl group. The furan ring is aromatic and relatively stable, but can participate in reactions involving the oxygen atom or the carbon atoms of the ring . The trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Metabolic and Synthetic Applications
- Soluble Epoxide Hydrolase Inhibition for Disease Model Research : The compound TPPU, a soluble epoxide hydrolase (sEH) inhibitor related to urea derivatives, has shown potential in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. Its metabolism was studied to determine the contributions of its metabolites to safety and effectiveness, with findings indicating the possibility of translating preclinical pharmacokinetics from rats to humans, facilitating the clinical development of sEH inhibitors (Wan et al., 2019).
Chemical Synthesis and Characterization
- Synthesis of Trifluoromethylated N-heterocycles : Research on new synthetic routes for trifluoromethylated N-heterocycles based on condensations with bifunctional N-nucleophiles has been reported. This includes synthesizing pyrazoles, pyrazolines, and isoxazolines bearing hydrazone or oxime groups, demonstrating the versatility of urea derivatives in synthesizing complex heterocyclic compounds (Bazhin et al., 2015).
Bioactivity and Medicinal Applications
- Antimicrobial Activity : A study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea showed broad-spectrum activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential for medicinal purposes and novel drug development (Donlawson et al., 2020).
Environmental and Material Science Applications
- Selective Oxidation of Biomass-derived Compounds : Research involving the oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid, a key platform chemical in polymer industry, utilized a spinel mixed metal oxide catalyst. This highlights the role of urea derivatives in facilitating environmentally friendly and scalable chemical transformations (Jain et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-14(22,12-3-2-8-23-12)9-19-13(21)20-11-6-4-10(5-7-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAUHKVLSKHVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

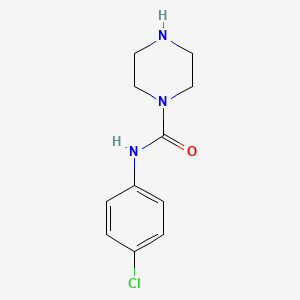
![3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2860943.png)
![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2860945.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)
![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)
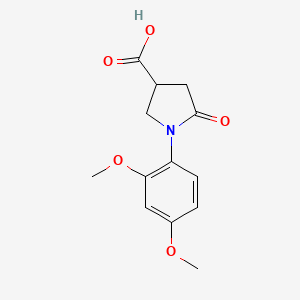
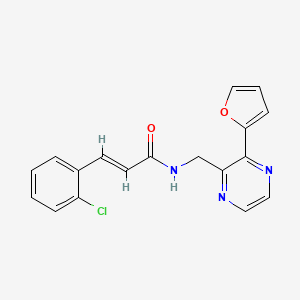
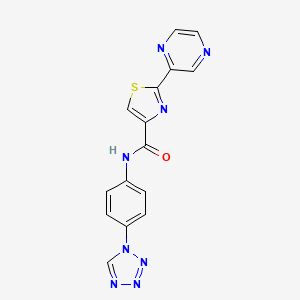
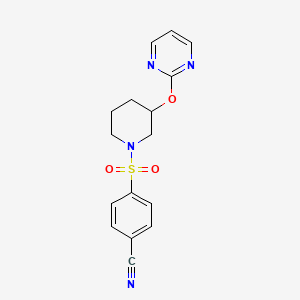
![2-[(4-Bromophenyl)sulfonyl]quinoxaline](/img/structure/B2860957.png)
